N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an acetamido group at the 6-position of the benzothiazole ring and a cyanobenzamide group at the 4-position.
Mechanism of Action
Target of Action
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide, also known as 4-CYANO-N-(6-ACETAMIDO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthetic pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell wall weakening and potentially cell death
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the mycobacterial cell wall, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide can be achieved through various synthetic pathways. One common method involves the acylation of 2-amino-6-bromobenzothiazole followed by a series of reactions including nucleophilic substitution and acetylation . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide (CuI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar structure but with a hydrazine carboxamide group instead of a cyanobenzamide group.
N-(6-arylbenzo[d]thiazol-2-yl)acetamides: Similar structure with various aryl groups at the 6-position.
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide is unique due to its specific functional groups which confer distinct chemical and biological properties. Its acetamido and cyanobenzamide groups contribute to its high binding affinity and specificity towards certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10(22)19-13-6-7-14-15(8-13)24-17(20-14)21-16(23)12-4-2-11(9-18)3-5-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALFQVJCWAMYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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